molecular formula C9H8Cl3NO3 B2533823 2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-69-2

2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2533823
CAS RN: 338399-69-2
M. Wt: 284.52
InChI Key: JJXRMUIEHAGSCD-ONEGZZNKSA-N
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Description

2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, commonly known as Furamist, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Applications in Environmental Chemistry and Toxicology

Carbamates, including ethyl carbamate, have been extensively studied for their occurrence in foods and beverages, their toxicological impact, and mechanisms of formation and degradation. Ethyl carbamate (urethane) is a known carcinogen found at low levels in many fermented foods and beverages. Its formation can occur through various chemical mechanisms, including the reaction between urea and ethanol. Strategies to reduce ethyl carbamate levels in food and beverages have been developed, focusing on optimized practices in production and the abatement of ethyl carbamate precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).

Applications in Synthesis and Polymer Chemistry

Furan derivatives have significant importance in the synthesis of bioactive molecules, polymers, and sustainable materials. The incorporation of furan rings, as in the furan-2-yl group, into polymers or small molecules can lead to materials with unique properties. Research has shown that 5-hydroxymethylfurfural (HMF), a furan derivative, can be produced from plant biomass and serves as a precursor for a wide range of chemicals and materials, highlighting the potential of furan derivatives in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Potential Applications in Green Chemistry

The synthesis of N-substituted carbamates without the use of phosgene represents an important area of green chemistry, aiming to reduce toxicity and environmental impact. Research into non-phosgene methods to synthesize N-substituted carbamates, such as using CO2 or alkyl carbamates as carbonyl reagents, highlights the ongoing efforts to develop safer, more sustainable chemical processes. This area of research is particularly relevant for the development of new methods to synthesize compounds like "2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate" in an environmentally friendly manner (Shang Jianpen, 2014).

properties

IUPAC Name

2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO3/c10-9(11,12)6-16-8(14)13-4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXRMUIEHAGSCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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